molecular formula C11H15NO B1295723 3-Tert-butylbenzamide CAS No. 40782-26-1

3-Tert-butylbenzamide

Cat. No. B1295723
CAS RN: 40782-26-1
M. Wt: 177.24 g/mol
InChI Key: VYZIRLYFWZFTRE-UHFFFAOYSA-N
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Description

3-Tert-butylbenzamide is a chemical compound with the molecular formula C₁₁H₁₅NO . It falls under the category of benzamides and is characterized by the presence of a tert-butyl group attached to the benzene ring. This compound has various applications in organic synthesis, pharmaceuticals, and materials science .


Synthesis Analysis

The synthesis of 3-Tert-butylbenzamide involves several routes. One common method is the reaction between 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are then purified and analyzed using techniques such as IR spectroscopy , ¹H NMR , ¹³C NMR , and elemental analysis .

Scientific Research Applications

1. Aggregation-Induced Emission Enhancement

Research by Li et al. (2015) on a phenylbenzoxazole-based organic compound, which includes 3-Tert-butylbenzamide (3OTB) in its structure, revealed its utility in emission enhancement in condensed states. This compound shows an enhanced emission due to the prohibition of transition to a nonemissive state, thanks to partial restriction in intramolecular rotations in condensed states. This property makes it significant in fluorescence and luminescence studies (Li et al., 2015).

2. Antidiabetic Effects

Jung et al. (2017) studied the antidiabetic potential of a derivative of 3-Tert-butylbenzamide (SN158). This compound showed promise in activating PPARα/γ, leading to increased adipogenic differentiation and fatty acid oxidation. This suggests its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders (Jung et al., 2017).

3. Molecular Recognition and Interaction Studies

Beá et al. (2002) investigated the complexation of N-(p-tert-butylphenyl)-p-tert-butylbenzamide with β-cyclodextrin derivatives. This study, using computational methods, provides insight into molecular interactions and recognition, which is essential in drug design and development (Beá et al., 2002).

4. Synthesis and Analysis of Organic Compounds

The work of Yan et al. (2016) on the annulation of 2-aminobenzamides and tert-butyl nitrite, which involves compounds related to 3-Tert-butylbenzamide, contributes to the field of organic synthesis. This research offers a pathway to efficiently produce organic compounds under mild conditions (Yan et al., 2016).

properties

IUPAC Name

3-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZIRLYFWZFTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10961198
Record name 3-tert-Butylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butylbenzamide

CAS RN

40782-26-1
Record name NSC86593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-tert-Butylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10961198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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